BD 1146 is derived from the reaction of specific starting materials involving isoxazolone chemistry. This compound can be classified under heterocyclic compounds due to the presence of a five-membered ring containing nitrogen atoms. Its structural features suggest potential applications in drug development, particularly against various diseases due to its unique pharmacophore.
The synthesis of BD 1146 typically involves several key steps:
BD 1146 features a complex molecular structure characterized by the following:
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the arrangement of atoms within the molecule. For instance, NMR spectra show distinct peaks corresponding to different hydrogen environments in the molecule, while IR spectra reveal characteristic absorption bands associated with functional groups .
BD 1146 can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for BD 1146 is primarily linked to its interaction with biological targets within cells:
Understanding the precise mechanism requires extensive biochemical assays and molecular docking studies to elucidate how BD 1146 binds to its targets at the molecular level .
BD 1146 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
BD 1146 has potential applications across several scientific domains:
The ongoing research into BD 1146 aims to uncover further applications and optimize its efficacy as a therapeutic agent .
Section 1146(a) creates a limited exemption from state and local stamp taxes or similar levies imposed on transactional documents. The exemption applies only to transfers meeting three conjunctive statutory conditions:
Table: Key Statutory Elements of § 1146(a)
Statutory Element | Language | Jurisprudential Interpretation |
---|---|---|
Covered Transactions | "issuance, transfer, or exchange of a security" or "making or delivery of an instrument of transfer" | Applies to conveyances implementing reorganization plans |
Plan Requirement | "under a plan" | Requires substantive connection to reorganization plan |
Confirmation Status | "confirmed under section 1129 or 1191" | Mandates post-confirmation timing |
Tax Type Exempted | "stamp tax or similar tax" | Excludes income taxes; applies to documentary taxes |
The historical development of § 1146(a) reflects congressional compromise and evolving policy approaches to bankruptcy reorganizations:
Pre-Code Origins: The exemption traces its roots to Section 267 of the Bankruptcy Act of 1898, which provided limited exemptions from documentary taxes in reorganization contexts. This provision reflected early legislative recognition that transaction taxes could impede successful restructurings [1].
Substantive Modifications: Significant amendments include:
The judicial interpretation of § 1146(a) evolved through circuit splits prior to Supreme Court resolution. The Third and Fourth Circuits adopted a strict temporal approach, holding the exemption applied exclusively to post-confirmation transfers (In re Hechinger Inv. Co. of Del., 335 F.3d 243; In re NVR, LP, 189 F.3d 442). Conversely, the Eleventh Circuit endorsed a functional nexus approach in In re Piccadilly Cafeterias, permitting pre-confirmation exemptions where transfers showed "some nexus between the pre-confirmation transfer and the confirmed plan" [3]. This split created forum shopping incentives until the Supreme Court's definitive ruling in 2008.
Table: Historical Evolution of § 1146(a) Interpretation
Period | Interpretive Approach | Representative Cases | Practical Effect |
---|---|---|---|
Pre-1999 | Limited judicial consideration; literal application | None significant | Presumed post-confirmation application |
1999-2003 | Circuit split emergence | In re NVR, LP (4th Cir. 1999) | Emerging divergence in bankruptcy courts |
2003-2007 | Deepening circuit conflict | In re Hechinger (3rd Cir. 2003); Piccadilly (11th Cir. 2007) | Forum shopping; inconsistent application |
Post-2008 | Uniform temporal limitation | Florida Dept. of Rev. v. Piccadilly (S.Ct. 2008) | Elimination of pre-confirmation exemptions |
The Supreme Court's decision in Florida Dept. of Revenue v. Piccadilly Cafeterias, Inc., 554 U.S. 33 (2008) established definitive temporal limitations for BD 1146 applications and provided profound insights into statutory construction methodologies:
A pre-confirmation transfer "cannot be subject to, or under the authority of, something that did not exist at the time of the transfer—a confirmed plan" [6].
Contextual and Structural Reasoning: The Court emphasized statutory placement within the "Postconfirmation Matters" subchapter as reinforcing the temporal limitation, noting: "If statutory context suggests anything, it is that § 1146(a) is inapplicable to preconfirmation transfers" [5].
Canons of Construction Application: The majority invoked key interpretive principles:
The dissenting opinion (Justice Breyer, joined by Stevens) advocated a purposive approach, arguing that "it makes no difference whether a transfer takes place before or after the plan is confirmed" when the transfer is essential to the reorganization [3]. This dissent highlighted the tension between textualism and functionalism in bankruptcy statutory interpretation.
The jurisprudential impact extends beyond tax exemption to broader bankruptcy administration principles:
Table: Canons of Statutory Construction in Piccadilly Decision
Canon of Construction | Majority Application | Dissent Counterargument |
---|---|---|
Textualism | "Plan confirmed" requires completed confirmation | "Under" can mean "in accordance with" future plan |
Federalism Canon | Exemptions from state taxation require clear statement | Bankruptcy power may preempt state tax impediments |
Remedial Statute Principle | Rejected liberal construction favoring debtors | Bankruptcy Code should facilitate reorganizations |
Contextual Placement | Subchapter title "Postconfirmation Matters" determinative | Structural placement not dispositive of meaning |
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